

Application Notes: Mass Spectrometry of 1-Linoleoyl-2-oleoyl-rac-glycerol (LOG)

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Compound of Interest		
Compound Name:	1-Linoleoyl-2-oleoyl-rac-glycerol	
Cat. No.:	B3207621	Get Quote

Introduction

1-Linoleoyl-2-oleoyl-rac-glycerol (LOG), a diacylglycerol (DAG) containing linoleic acid (18:2) and oleic acid (18:1), is a vital intermediate in lipid metabolism and a key signaling molecule. As a second messenger, it plays a crucial role in various cellular signaling cascades. Accurate identification and quantification of specific DAG isomers like LOG are essential for research in lipidomics, food science, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detailed structural characterization of DAGs by analyzing their specific fragmentation patterns.[1][2]

Principle of Analysis

The analysis of neutral lipids such as diacylglycerols is typically performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][3] ESI is a soft ionization technique that usually forms adduct ions, such as ammonium [M+NH4]+ or sodium [M+Na]+, with minimal in-source fragmentation.[4] To elicit structural information, tandem mass spectrometry (MS/MS) is employed. The precursor adduct ion is isolated and subjected to collision-induced dissociation (CID), which results in characteristic neutral losses of the constituent fatty acid chains. The fragmentation pattern, particularly the relative abundance of the ions resulting from the loss of each fatty acid, allows for the identification and differentiation of isomers.

For **1-Linoleoyl-2-oleoyl-rac-glycerol**, the primary fragmentation pathway involves the neutral loss of linoleic acid (C₁₈H₃₂O₂) and oleic acid (C₁₈H₃₄O₂). The position of the fatty acids on the



glycerol backbone influences the fragmentation pattern, often allowing for the differentiation of sn-1/3 and sn-2 positional isomers.[5]

Quantitative Data Summary

The expected mass-to-charge ratios (m/z) for the ammonium adduct of **1-Linoleoyl-2-oleoyl-rac-glycerol** and its primary fragment ions are summarized below. These values are critical for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

Table 1: Precursor and Product Ions for LOG ([M+NH4]+) Analysis

lon Description	Fatty Acid Compositio n	Chemical Formula	Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss
Ammonium Adduct	18:2/18:1- DAG	C39H74O5NH4	636.6	-	-
Diacylglycerol -like Fragment	Loss of Linoleic Acid	C21H39O4	636.6	355.3	C18H32O2 + NH3
Diacylglycerol -like Fragment	Loss of Oleic Acid	C21H37O4	636.6	353.3	C18H34O2 + NH3
Acylium ion + NH ₄ + - H ₂ O	Linoleoyl Chain	C18H31O	636.6	264.3	C21H43O4N
Acylium ion + NH ₄ + - H ₂ O	Oleoyl Chain	C18H33O	636.6	266.3	C21H41O4N

Note: The exact m/z values may vary slightly based on instrument calibration and resolution. The relative intensities of product ions can help determine the fatty acid position.

Diagrams



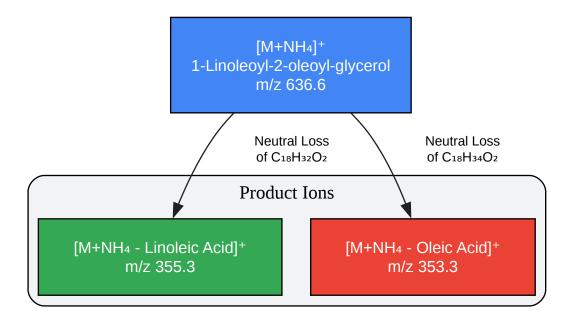
A typical workflow for the LC-MS/MS analysis of diacylglycerols is outlined below. It involves lipid extraction from the sample matrix, followed by chromatographic separation and mass spectrometric detection.



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Caption: Experimental workflow for diacylglycerol analysis.

The fragmentation of the LOG ammonium adduct ([M+NH₄]⁺) in the mass spectrometer provides structural information. The primary cleavages result in the neutral loss of the fatty acid chains.



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Caption: Key fragmentation pathways for LOG ammonium adduct.

Detailed Experimental Protocols



This section provides a representative protocol for the extraction and LC-MS/MS analysis of **1-Linoleoyl-2-oleoyl-rac-glycerol** from a biological matrix.

1. Sample Preparation: Lipid Extraction

A modified Bligh and Dyer or methyl-tert-butyl ether (MTBE) extraction is commonly used for isolating lipids.[5][6]

- Materials:
 - Homogenizer
 - Glass centrifuge tubes with PTFE-lined caps
 - o Chloroform (CHCl₃), HPLC grade
 - Methanol (MeOH), HPLC grade
 - Water, HPLC grade
 - Internal Standard (ISTD): e.g., 1,3-dipentadecanoyl-glycerol (15:0/15:0-DAG)[4]
- Protocol (Bligh & Dyer):
 - To a tissue homogenate or cell pellet in a glass tube, add an appropriate amount of the ISTD solution.
 - Add 3 volumes of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 2 minutes.
 - Add 1 volume of chloroform. Vortex for 1 minute.
 - Add 1 volume of water. Vortex for 1 minute.
 - Centrifuge at 2,000 x g for 10 minutes to separate the phases.
 - Carefully collect the lower organic (chloroform) phase containing the lipids using a glass
 Pasteur pipette.



- Dry the lipid extract under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 90:10
 Acetonitrile/Isopropanol) for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Reversed-phase chromatography is effective for separating diacylglycerol species based on their fatty acyl chain length and degree of unsaturation.[6]

Table 2: Liquid Chromatography Parameters

Parameter	Recommended Setting
LC System	High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column	C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A	Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid
Mobile Phase B	Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
Gradient	0-2 min: 30% B; 2-15 min: linear gradient to 100% B; 15-20 min: hold at 100% B; 20.1-25 min: return to 30% B for re-equilibration
Flow Rate	0.3 mL/min
Column Temperature	50°C
Injection Volume	5 μL

Table 3: Mass Spectrometry Parameters



Parameter	Recommended Setting
Mass Spectrometer	Triple quadrupole or Q-TOF mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Spray Voltage	3500 V[4]
Drying Gas Temp.	300°C[4]
Drying Gas Flow	5 L/min[4]
Sheath Gas Flow	11 L/min[4]
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition	Q1 (Precursor): 636.6 m/z → Q3 (Product): 355.3 m/z (for linoleoyl loss) and 353.3 m/z (for oleoyl loss)
Collision Energy	Optimization required (typically 15-30 eV)

Data Analysis

Quantification is achieved by integrating the peak areas from the MRM chromatograms. A calibration curve is constructed using authentic standards of LOG, and the concentration in the samples is determined relative to the internal standard to correct for extraction efficiency and matrix effects. The ratio of the product ions (e.g., 355.3 vs. 353.3) can provide information on the relative position of the fatty acids on the glycerol backbone.

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